molecular formula C11H9N3O3 B8308761 5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone

5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone

Cat. No.: B8308761
M. Wt: 231.21 g/mol
InChI Key: CDDNEPVRXGLCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-methyl-3-(3-nitrophenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H9N3O3/c1-7-5-10(15)12-13-11(7)8-3-2-4-9(6-8)14(16)17/h2-6H,1H3,(H,12,15)

InChI Key

CDDNEPVRXGLCQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 24.9 g. portion of 4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone (prepared as described in Example 9 of U.S. Pat. No. 3,822,260) is dissolved in 200 ml. of warm stirred acetic acid. A 19.2 g. (6.2 ml.) portion of bromine, dissolved in 50 ml. of acetic acid is added dropwise over a 15 minute period. After an additional 20 minutes of warming to expel the HBr, the reaction mixture is poured into crushed ice. The resulting solid is recovered by filtration and washed with large amounts of water. The solid is dried yielding 5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone as a cream colored solid.
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